Piperazine gluconate
Description
Properties
CAS No. |
7047-39-4 |
|---|---|
Molecular Formula |
C10H22N2O7 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;piperazine |
InChI |
InChI=1S/C6H12O7.C4H10N2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2-6-4-3-5-1/h2-5,7-11H,1H2,(H,12,13);5-6H,1-4H2/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
UEVPEWHWIPATBY-JJKGCWMISA-N |
Isomeric SMILES |
C1CNCCN1.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1CNCCN1.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Covalent Conjugate Formation N Gluconoylpiperazine :the Term Conjugate Implies a Covalent Bond. the Synthesis of an N Gluconoylpiperazine Would Involve the Formation of an Amide Bond Between a Piperazine Nitrogen and the Carboxyl Group of Gluconic Acid. a Highly Efficient Method for This Type of Acylation is the Reaction of the Amine with Glucono δ Lactone Gdl , the Cyclic Ester of Gluconic Acid.
Stereoselective Synthesis and Chiral Resolution Techniques for Piperazine Derivatives in Academic Research
The synthesis of chiral, enantiomerically pure piperazine derivatives is of high importance, as the stereochemistry of a molecule often dictates its biological activity. Research in this area focuses on both creating chiral centers during the synthesis and separating enantiomers after the fact.
One prominent method for asymmetric synthesis is the use of chiral starting materials , often derived from the natural "chiral pool." For example, enantiopure piperazin-2-ones, valuable chiral building blocks, can be synthesized from amino acid derivatives. researchgate.net
Catalytic asymmetric synthesis offers a more efficient route. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). researchgate.net The resulting chiral piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine without loss of optical purity. researchgate.net Another approach involves the palladium-catalyzed asymmetric allylic alkylation for synthesizing chiral piperazin-2-ones. researchgate.net
Direct asymmetric lithiation of N-Boc-protected piperazines using a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate, allows for the enantioselective introduction of substituents at the α-carbon position. researchgate.net The stereochemical outcome can be controlled by the choice of chiral ligand and electrophile. researchgate.net
For separating racemic mixtures, chiral resolution is employed. This can involve forming diastereomeric salts by reacting the racemic piperazine derivative with a chiral acid (like tartaric acid or camphorsulfonic acid), separating the diastereomers by crystallization, and then liberating the desired enantiomer. Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful technique. For instance, the kinetic resolution of piperazinones has been achieved through catalytic N-acylation using a chiral hydroxamic acid catalyst. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes for Piperazine Compounds
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of piperazine and its derivatives. google.combiopharmaspec.com These principles focus on aspects like waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. researchgate.net
A key strategy is the development of one-pot syntheses , which reduce the number of steps, solvent use, and waste generated from intermediate purification. A simplified one-pot, one-step procedure for monosubstituted piperazines has been developed that avoids the use of protecting groups. This method uses a protonated piperazine, where the proton acts as a simple, removable protecting group, and employs heterogeneous catalysts supported on polymeric resins. mdpi.com
The use of safer and more environmentally benign solvents is another core principle. Water is an ideal green solvent, and some syntheses have been adapted to aqueous media. For example, gluconic acid aqueous solution (GAAS) has been used as an efficient and recyclable medium and catalyst for the synthesis of certain heterocyclic compounds. researchgate.net The use of alternative solvents like ionic liquids is also being explored. google.com
Catalysis is inherently a green technology as it allows reactions to proceed with high efficiency using only small, recyclable amounts of a catalyst instead of stoichiometric reagents. researchgate.netlohmann-minerals.com The transition-metal and photoredox-catalyzed methods mentioned in section 2.1 are examples of this principle in action. Furthermore, the development of biocatalysis and organocatalysis, such as the use of sodium gluconate as a biodegradable organocatalyst in certain reactions, represents a move away from potentially toxic heavy metal catalysts. ajol.info Microwave-assisted synthesis has also been shown to accelerate reactions, leading to significant energy savings and shorter reaction times in the preparation of piperazine derivatives. biopharmaspec.commdpi.com
| Green Chemistry Principle | Application in Piperazine Synthesis | Example |
| Waste Prevention / Atom Economy | One-pot reactions, avoiding protecting groups. | One-step synthesis of monosubstituted piperazines using protonation as protection. mdpi.com |
| Safer Solvents & Auxiliaries | Use of water or bio-based solvents. | Use of aqueous solutions of gluconic acid as a reaction medium. researchgate.net |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Acceleration of N-alkylation reactions using microwave reactors. mdpi.com |
| Catalysis | Use of recyclable, non-toxic catalysts. | Heterogeneous catalysts on polymer supports; organocatalysts like sodium gluconate. mdpi.comajol.info |
Mechanistic Investigations of Piperazine Compound Action: in Vitro and Non Human in Vivo Models
Exploration of Receptor Binding Profiles and Agonist/Antagonist Activities in Non-Human Biological Systems
Piperazine (B1678402) and its chemical relatives exert their effects by interfacing with a variety of receptor systems. These interactions, which can be either agonistic (activating) or antagonistic (inhibiting), have been characterized in numerous preclinical models, revealing a complex pharmacological profile.
The most well-documented mechanism of action for piperazine, particularly in its role as an anthelmintic agent, is its effect on the GABAergic system. nih.govsrce.hr In various invertebrate models, such as parasitic helminths, piperazine functions as a potent agonist at γ-aminobutyric acid (GABA) receptors. srce.hrresearchgate.net
GABA is the primary inhibitory neurotransmitter in these organisms. Piperazine mimics the action of GABA, binding to and activating GABA receptors located on the muscle cell membranes of the parasite. researchgate.net This activation leads to an increased influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane. researchgate.net The resulting state of flaccid paralysis renders the parasite unable to maintain its position within the host's intestinal lumen, allowing it to be expelled by normal peristalsis. srce.hrcore.ac.uk
A key aspect of piperazine's action is its selectivity. The GABA receptors in helminths are different isoforms from those found in vertebrates. nih.govcore.ac.uk In vertebrates, GABAergic systems are predominantly confined to the central nervous system (CNS), whereas in invertebrates, they play a crucial role in neuromuscular control. nih.govcore.ac.uk This difference in receptor structure and system function accounts for the selective toxicity of piperazine towards parasites.
Table 1: Summary of Piperazine's Action on the GABAergic System
| Feature | Description | References |
|---|---|---|
| Mechanism | GABA Receptor Agonism | nih.govsrce.hr |
| Effect | Increased Chloride (Cl⁻) Influx | researchgate.net |
| Cellular Outcome | Hyperpolarization of Nerve Endings | srce.hr |
| Physiological Result | Flaccid Paralysis of Parasite | researchgate.netcore.ac.uk |
| Basis of Selectivity | Different GABA Receptor Isoforms in Helminths vs. Vertebrates | nih.govcore.ac.uk |
The piperazine chemical scaffold is a common feature in a multitude of compounds designed to interact with monoaminergic neurotransmitter systems. While the primary anthelmintic action of piperazine itself is not monoaminergic, its derivatives show significant activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) receptors in non-human mammalian models.
Dopaminergic System: Certain piperazine-containing compounds exhibit high affinity for dopamine receptors. For instance, the novel compound LQFM018 was found to have a strong binding affinity for the dopamine D₄ receptor, suggesting its potential role in modulating dopaminergic pathways. mdpi.com Other synthetic derivatives have been developed as potent agonists for the dopamine D₂ receptor. acs.org
Serotonergic System: The piperazine moiety is integral to drugs targeting the serotonin system. Vortioxetine, which contains a piperazine ring, is a potent inhibitor of the serotonin transporter and also acts as an antagonist, partial agonist, or agonist at various serotonin receptor subtypes, including 5-HT₃, 5-HT₇, 5-HT₁D, 5-HT₁B, and 5-HT₁A. nih.gov This demonstrates the versatility of the piperazine structure in modulating serotonergic neurotransmission.
Noradrenergic System: The interplay between neurotransmitter systems is complex. Studies in rat brain slices have shown that dopamine can enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) through the activation of α₁ adrenergic receptors, which are part of the noradrenergic system. google.com This indicates an indirect pathway through which piperazine-like dopaminergic compounds could influence noradrenergic signaling.
Table 2: Examples of Piperazine Derivatives Acting on Monoaminergic Systems
| Compound/Derivative Class | Target System | Specific Target/Action | References |
|---|---|---|---|
| LQFM018 | Dopaminergic | Dopamine D₄ Receptor Affinity (Kᵢ = 0.26 μM) | mdpi.com |
| Novel Synthetic Derivatives | Dopaminergic | Potent Dopamine D₂ Receptor Agonists | acs.org |
| Vortioxetine | Serotonergic | Serotonin Transporter (SERT) Inhibition; 5-HT Receptor Modulation | nih.gov |
Beyond GABA and monoamines, piperazine derivatives have been shown to engage with other critical neurotransmitter systems.
Cholinergic System: Some early investigations into piperazine's neuromuscular effects proposed that its paralytic action could be partly attributed to the blockade of acetylcholine (B1216132) at the myoneural junction of parasites. core.ac.uk
Glutamatergic System: In the realm of excitatory neurotransmission, specific piperazine derivatives have been identified as potent antagonists. Notably, N¹-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have demonstrated antagonist activity at both N-methyl-D-aspartate (NMDA) receptors and specific subtypes of kainate receptors (GluK1), which are key components of the glutamatergic system. oup.com
Histaminergic System: The piperazine structure is also found in compounds targeting histamine (B1213489) receptors. Certain piperazine derivatives have been developed as high-affinity histamine H₃ receptor antagonists. oup.com
Cellular and Subcellular Mechanistic Studies of Piperazine Derivatives
Investigating the effects of piperazine compounds at the cellular and subcellular levels provides deeper insight into their mechanisms of action, revealing impacts on energy production and ionic balance.
Recent research has focused on the role of piperazine derivatives in modulating mitochondrial function. Mitochondria are dynamic organelles that undergo constant fission (division) and fusion (merging) to maintain cellular health.
Studies on various piperazine derivatives have demonstrated significant effects on mitochondrial bioenergetics and dynamics in different cell lines. In human liver and cardiomyoblast cell lines, designer piperazine drugs like BZP and TFMPP were shown to cause mitochondrial dysfunction. srce.hrresearchgate.net This was characterized by a loss of mitochondrial membrane potential, depletion of intracellular ATP, and an increase in mitochondrial membrane permeability. nih.govsrce.hrcore.ac.uk
Furthermore, some fungicidal piperazine-1-carboxamidine derivatives have been found to induce mitochondrial fission-dependent apoptosis in yeast. google.comnih.gov This process involves the mitochondrial fission machinery, including proteins like Fis1 and Dnm1. google.comacs.org Other research has identified specific ferulic acid-piperazine derivatives that can mitigate mitochondrial damage by reducing reactive oxygen species (ROS) and preserving mitochondrial membrane potential in cell models of neurodegeneration. acs.org A separate class of piperazine derivatives was synthesized to inhibit the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), directly impairing the electron transport chain. nih.govnih.gov These findings highlight that the piperazine scaffold can be incorporated into molecules that profoundly perturb or, conversely, protect mitochondrial function.
Table 3: Effects of Piperazine Derivatives on Mitochondrial Function
| Piperazine Derivative Class | Cell Model | Observed Effect | References |
|---|---|---|---|
| Designer Piperazines (BZP, TFMPP) | Cardiomyoblast (H9c2), Liver (HepG2) | ATP depletion, loss of membrane potential, mitochondrial impairment | srce.hrcore.ac.uk |
| Piperazidine derivative (B5G9) | Hepatocellular Carcinoma | Morphological changes, decreased O₂ consumption, ATP depletion | nih.gov |
| Piperazine-1-carboxamidines | Saccharomyces cerevisiae (Yeast) | Induction of mitochondrial fission-dependent apoptosis | google.comnih.gov |
| Ferulic Acid-Piperazine Hybrids | Microglial (HMC-3) | Mitigation of mitochondrial membrane potential damage | acs.org |
| Novel Synthetic Derivatives | Bovine Heart Mitochondria | Inhibition of mitochondrial Complex I | nih.govnih.gov |
The function of many cellular systems, especially in neurons and muscle cells, is critically dependent on maintaining precise ionic gradients across membranes. Piperazine compounds can significantly influence this delicate balance, known as intracellular ion homeostasis.
The primary mechanism of piperazine in invertebrates is a direct disruption of ion homeostasis, specifically by increasing the influx of chloride (Cl⁻) ions through GABA-gated channels. researchgate.net This influx alters the electrochemical gradient and leads to paralysis.
The effects of piperazine derivatives can be more complex. In cardiac cell lines, designer piperazine drugs were observed to significantly increase intracellular calcium (Ca²⁺) levels. core.ac.uk A sustained, high level of mitochondrial Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential and subsequent cell death. srce.hr
Furthermore, piperazine derivatives that antagonize glutamatergic receptors can indirectly affect a wide array of ions. oup.com Activation of these receptors in invertebrate neurons leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, causing depolarization. Antagonism of this process would therefore prevent these ionic shifts. The regulation of ion exchangers is also closely tied to intracellular pH, and studies have used piperazine-buffered solutions to investigate the transport of Cl⁻ and its relationship with pH homeostasis. nih.gov A piperazine-based fluorescent probe has even been developed to track changes in mitochondrial pH during cellular processes like mitophagy, underscoring the utility of the piperazine structure in studying ion-related signaling cascades.
Gene Expression Modulation and Protein Interaction Analyses in Model Systems
Currently, there is a significant gap in the scientific literature regarding direct gene expression or protein interaction analyses for piperazine gluconate. However, related piperazine compounds have been investigated. For instance, piperazine ferulate was found to attenuate high glucose-induced mesangial cell injury by regulating the expression of p66Shc, a protein involved in oxidative stress and apoptosis. nih.gov In these studies, piperazine ferulate inhibited the upregulation of fibronectin and collagen 4A1 mRNA levels, which are associated with diabetic nephropathy. nih.gov It also suppressed the activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov
A patent has been filed for piperazine-2,5-dione derivatives, which includes piperazine digluconate, for their potential use in compositions that modulate the expression of the apolipoprotein B (APOB) gene. google.com While direct protein interaction studies for this compound are not available, computational and experimental strategies have been developed to analyze and inhibit protein-protein interactions (PPIs) mediated by loop epitopes, which could be applied to understand the mechanisms of piperazine-containing molecules. nih.gov
Enzymatic Interactions and Modulatory Activities of Piperazine Compounds
The enzymatic interactions of piperazine compounds are an active area of research, though studies specifically designating this compound are scarce. The activity is generally attributed to the piperazine ring structure.
The interaction of piperazine-containing compounds with the cytochrome P450 (CYP450) enzyme system is critical for understanding potential drug-drug interactions. biomolther.orgbioivt.comcriver.com Microsomal assays are standard in vitro methods to evaluate this potential. evotec.comatlantis-press.com Studies on various piperazine derivatives show significant inhibitory activity against major CYP isoenzymes.
For example, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) metabolism involves CYP2D6, CYP1A2, and CYP3A4, and these compounds also inhibit each other's metabolism. nih.gov Other derivatives have demonstrated broad inhibitory profiles against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.gov Some piperazine-containing compounds act as mechanism-based inactivators, meaning they are converted by the CYP enzyme into a reactive species that irreversibly binds to the enzyme. researchgate.netnih.gov This time- and NADPH-dependent inactivation can lead to more significant clinical interactions. researchgate.netnih.gov
A study on novel arylpiperazine derivatives identified their potential to inhibit reactions catalyzed by specific CYP isoforms, which is crucial for predicting drug-drug interactions. bibliotekanauki.pl
Table 1: Inhibitory Effects of Various Piperazine Derivatives on CYP450 Isoenzymes This table is a composite representation based on findings for various piperazine derivatives, not specifically this compound.
| Piperazine Derivative | Target CYP Isoenzyme(s) | Type of Inhibition | Reference(s) |
|---|---|---|---|
| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Competitive | nih.gov |
| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Competitive | nih.gov |
| SCH 66712 | CYP3A4, CYP2D6 | Mechanism-Based | researchgate.netnih.gov |
| EMTPP | CYP3A4, CYP2D6 | Mechanism-Based | researchgate.netnih.gov |
Piperazine derivatives have been identified as inhibitors of glycosidase enzymes, which are involved in carbohydrate metabolism. mdpi.com The hydroxylated piperazine of the gluco configuration, for example, binds effectively to both α- and β-glucosidases. rsc.org The basic nitrogen atoms of the piperazine ring can form electrostatic interactions within the enzyme's active site, contributing to inhibitory activity. mdpi.comresearchgate.net This makes the piperazine skeleton a valuable structure for designing glycosidase inhibitors. google.comgoogle.com
Regarding hydrolases, piperazine ureas have been described as a novel class of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov These compounds covalently modify the enzyme's active site, showing high potency and selectivity. nih.gov The ability of the piperazine structure to interact with hydrolases is also seen in studies of artificial hydrolases, where piperazine-containing buffers are used in the assay systems. acs.org
The piperazine ring is a core component in the synthesis of inhibitors for various oxidoreductase enzymes. A series of piperazine derivatives were synthesized as potent inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I). nih.gov The inhibitory strength of these compounds was found to be dependent on the hydrophobicity of their side chains. nih.gov
Additionally, piperazine-fused cyclic disulfides have been developed as redox-responsive sensors that can be activated by oxidoreductases like glutaredoxins and thioredoxins. chemrxiv.org In another area, piperazine-thiadiazole conjugates have been screened as potential inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis. mdpi.com
Non-Human Model Organism Studies on Cellular and Neurological Effects (e.g., Caenorhabditis elegans, rat cardiac cells)
The nematode Caenorhabditis elegans serves as a valuable in vivo model for assessing the neurotoxicity of piperazine compounds. mdpi.com Studies on piperazine designer drugs, such as BZP and its derivatives, in C. elegans have demonstrated dose-dependent toxicity. researchgate.netnih.gov Exposure to these compounds led to developmental alterations, reduced brood size, decreased locomotor activity, and loss of sensitivity to mechanical stimuli, suggesting nervous system dysfunction. researchgate.netnih.gov Further investigation confirmed neuronal damage through the loss of dopaminergic transporters. researchgate.net
In the context of cardiac cells, studies using the H9c2 rat cardiac cell line have explored the cytotoxicity of piperazine derivatives. nih.gov These compounds were shown to be potentially cardiotoxic, causing significant decreases in intracellular ATP, disruptions in mitochondrial membrane potential, and increased intracellular calcium levels. nih.gov The derivative TFMPP was identified as the most potent cytotoxic compound among those tested. nih.gov Conversely, a study on piperazine citrate (B86180) showed a protective effect against chemically-induced ventricular fibrillation in rats, suggesting a potential application in preventing sudden cardiac death. nih.gov The use of neonatal rat cardiomyocytes is a well-established model for studying the effects of various compounds on the heart's morphological and electrophysiological characteristics. upol.cz
Table 2: Summary of Effects of Piperazine Derivatives in Non-Human Models This table summarizes findings for various piperazine derivatives, as specific data for this compound was not found.
| Model Organism | Piperazine Compound(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Caenorhabditis elegans | BZP, MeOPP, MDBP | Developmental alterations, decreased locomotion, neuronal damage. | researchgate.netnih.gov |
| Rat Cardiac Cells (H9c2) | BZP, TFMPP, MeOPP, MDBP | Decreased cell viability, reduced ATP, mitochondrial dysfunction. | nih.gov |
Biochemical Transformations and Metabolic Pathways of Piperazine Compounds in Research Models
Elucidation of Phase I Metabolic Pathways in Experimental Systems
The initial phase of piperazine (B1678402) metabolism primarily involves oxidation, N-demethylation, and hydroxylation reactions, catalyzed by the cytochrome P450 (CYP) enzyme system. These transformations introduce or expose functional groups on the piperazine ring, preparing it for subsequent Phase II conjugation reactions.
Aromatic Hydroxylation: In experimental systems using human liver microsomes, piperazine-containing compounds undergo hydroxylation of their aromatic rings. For instance, the designer drug 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is metabolized to two different hydroxy-mCPP isomers. oup.com This process is a common detoxification pathway, increasing the polarity of the molecule.
Demethylenation: While not explicitly detailed for piperazine gluconate, demethylenation is a known Phase I metabolic pathway for compounds containing a methylenedioxy group. For example, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is expected to undergo demethylenation, leading to the formation of a catechol derivative. This reaction is also mediated by CYP enzymes.
N-Dealkylation and Ring Cleavage: N-dealkylation is a significant metabolic route for many piperazine derivatives. researchgate.net Studies with the phenothiazine neuroleptic perazine, which features a piperazine moiety, have demonstrated that N-demethylation is a key metabolic step. nih.gov Furthermore, the piperazine ring itself can be cleaved, leading to the formation of N-substituted ethylenediamines. researchgate.net For example, the metabolism of mCPP results in the formation of N-(3-chlorophenyl)ethylenediamine. oup.com
The specific CYP isozymes involved in these transformations vary depending on the substrate. For perazine, CYP1A2 and CYP3A4 are the primary enzymes responsible for 5-sulphoxidation, while CYP2C19 is the main catalyst for N-demethylation. nih.gov The metabolism of other piperazine-based drugs like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net
Table 1: Key Phase I Metabolic Reactions of Piperazine Compounds
| Metabolic Reaction | Enzyme System | Example Compound | Resulting Metabolite |
| Aromatic Hydroxylation | Cytochrome P450 | 1-(3-chlorophenyl)piperazine (mCPP) | Hydroxy-mCPP isomers |
| N-Demethylation | Cytochrome P450 (CYP2C19) | Perazine | N-desmethylperazine |
| Ring Cleavage | Cytochrome P450 | 1-(3-chlorophenyl)piperazine (mCPP) | N-(3-chlorophenyl)ethylenediamine |
| 5-Sulphoxidation | Cytochrome P450 (CYP1A2, CYP3A4) | Perazine | Perazine 5-sulphoxide |
Characterization of Phase II Metabolic Pathways
Following Phase I metabolism, the modified piperazine derivatives undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. The most common Phase II pathways for piperazine compounds are glucuronidation and sulfation. uomus.edu.iqnih.govdrughunter.comresearchgate.net
Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups introduced during Phase I metabolism. It is a major detoxification pathway for a wide range of xenobiotics. uomus.edu.iqresearchgate.net For example, the hydroxy metabolites of mCPP are partially excreted as their corresponding glucuronides. oup.com Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
Sulfation: Sulfation is another important conjugation reaction where a sulfonate group is added to hydroxyl or amino groups. researchgate.net This reaction is catalyzed by sulfotransferases (SULTs) and, similar to glucuronidation, it significantly enhances the water solubility of the metabolites, preparing them for elimination. researchgate.netnih.gov The hydroxy metabolites of mCPP also undergo sulfation. oup.com
These conjugation reactions are crucial for the detoxification and elimination of piperazine compounds from the body. nih.gov
Table 2: Common Phase II Conjugation Reactions
| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Example Metabolite |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Hydroxy-mCPP glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxy-mCPP sulfate (B86663) |
Identification and Trapping of Reactive Metabolites and Intermediates in In Vitro Studies
The metabolism of certain piperazine-containing drugs can lead to the formation of reactive metabolites, which are chemically unstable and can covalently bind to cellular macromolecules, potentially causing toxicity. nih.gov In vitro studies utilizing trapping agents are essential for identifying these transient intermediates.
Iminium Ion Formation: A common bioactivation pathway for cyclic tertiary amines like piperazine involves the formation of an iminium ion intermediate. preprints.orgrsc.org This can occur through the hydroxylation of the carbon atom alpha to the nitrogen, followed by dehydration. preprints.org To detect these reactive species, nucleophilic trapping agents such as potassium cyanide (KCN) are used in in vitro incubations with liver microsomes. The cyanide ion reacts with the iminium ion to form a stable cyano adduct that can be identified by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govpreprints.orgrsc.org
Quinone-Imine Formation: Another potential pathway for bioactivation involves the formation of quinone-imine intermediates, particularly for piperazine derivatives with an aromatic ring. preprints.org Glutathione (GSH) is often used as a trapping agent to capture these electrophilic species, forming stable GSH conjugates that can be characterized. preprints.org
Studies on various piperazine-containing drugs have demonstrated the formation of such reactive intermediates. For example, the metabolism of dubermatinib, which contains a piperazine ring, has been shown to produce both iminium and quinone-imine intermediates. preprints.org Similarly, the anti-cancer drug olaparib, which also has a piperazine moiety, has been investigated for its potential to form reactive metabolites. nih.gov However, it's important to note that the presence of a piperazine ring does not always lead to significant bioactivation, as the surrounding chemical environment plays a crucial role. nih.gov
The formation of reactive metabolites from piperazine designer drugs has been linked to hepatotoxicity in in vitro models, leading to increased reactive oxygen species, depletion of ATP and glutathione, and activation of caspase-3. nih.govresearchgate.net
Influence of Microbial Biotransformation on Piperazine Metabolism
The gut microbiome plays a significant role in the metabolism of many xenobiotics, including piperazine compounds. The vast array of enzymes produced by gut bacteria can perform a wide range of biotransformations that may not be carried out by host enzymes. nih.gov
Hydrolytic and Reductive Reactions: The gut microbiota is particularly adept at hydrolytic and reductive reactions. nih.gov For piperazine compounds, this can involve the cleavage of conjugate metabolites that have been excreted into the gut via the bile. For instance, gut bacterial β-glucuronidases can cleave glucuronide conjugates, releasing the parent drug or its Phase I metabolite, which can then be reabsorbed (enterohepatic circulation) or further metabolized by the gut bacteria. nih.gov
Other Microbial Transformations: Beyond hydrolysis, gut microbes can perform a variety of other reactions, including dealkylation, dehydroxylation, and decarboxylation. nih.gov These transformations can significantly alter the chemical structure and biological activity of piperazine compounds. Recent research has highlighted the ability of the gut microbiome to perform unconventional biotransformations, such as introducing novel chemical moieties onto drug molecules. bioengineer.org
Metabolic Fates of the Gluconate Moiety and its Interplay with Host or Microbial Metabolism
The gluconate component of this compound is a sugar acid that can be readily metabolized by both the host and the gut microbiome.
The Entner-Doudoroff (ED) Pathway: A primary metabolic route for gluconate in many bacteria, particularly Gram-negative species like Escherichia coli, is the Entner-Doudoroff (ED) pathway. nih.govnih.govresearchgate.netasm.org This pathway is considered a more ancient glycolytic pathway than the Embden-Meyerhof-Parnas (EMP) pathway. researchgate.netasm.orgwikipedia.org The key enzymes in the ED pathway are 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda). researchgate.net The pathway converts gluconate into pyruvate and glyceraldehyde-3-phosphate. researchgate.netwikipedia.org
In E. coli, the utilization of gluconate via the ED pathway is inducible and controlled by the GntR repressor protein, with gluconate acting as the inducer. nih.gov The genes for gluconate transport and metabolism are crucial for the functioning of this pathway. nih.gov The ED pathway is not only important for energy metabolism but has also been implicated in the colonization of the mammalian large intestine by E. coli. asm.org
Host Metabolism: In the host, gluconate can also be metabolized. It can be phosphorylated to 6-phosphogluconate, which is an intermediate in the pentose phosphate pathway. This pathway is important for the generation of NADPH and the synthesis of nucleotide precursors.
Metabolic Pathway Engineering Utilizing Piperazine Degrading Organisms for Bioproduct Synthesis
The ability of microorganisms to degrade aromatic compounds, including those with structures similar to the metabolic breakdown products of piperazine, has opened up avenues for metabolic engineering to produce valuable bioproducts. nih.gov
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired chemical. nih.govyoutube.com This can be achieved through various techniques, including the heterologous expression of gene clusters, gene insertion or deletion, and redirecting metabolic flux. nih.gov
Utilizing Degradation Pathways: Microorganisms that can degrade aromatic compounds often do so through pathways that converge on central intermediates like catechol or protocatechuate. These intermediates can then be channeled into pathways for the synthesis of various bioproducts.
For instance, the shikimate (SHK) pathway, which is involved in the biosynthesis of aromatic amino acids, can be engineered to produce a variety of aromatic compounds. nih.gov By introducing and overexpressing specific genes, and knocking out competing pathways, the metabolic flux can be directed towards the synthesis of desired products.
While specific examples of engineering piperazine-degrading organisms for bioproduct synthesis are not extensively detailed in the provided context, the principles of metabolic engineering are broadly applicable. nih.govresearchgate.net The metabolic pathways involved in the degradation of piperazine and its metabolites could potentially be harnessed and re-engineered in suitable microbial hosts for the synthesis of novel chemicals and materials. nih.govyoutube.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for Piperazine Analogues
Correlating Specific Structural Motifs within the Piperazine (B1678402) Nucleus with Observed Biological Activities
The biological activity of piperazine derivatives can be significantly modulated by the nature and position of substituents on the piperazine core. The two nitrogen atoms offer opportunities for modification, allowing for the introduction of various functional groups that can influence the molecule's interaction with biological targets and its pharmacokinetic profile. rawsource.compatsnap.com
Structure-activity relationship studies have revealed several key correlations:
Substituents at N-1 and N-4: The nitrogen atoms at the N-1 and N-4 positions are crucial for modulating the biological effects of piperazine-containing compounds. The N-4 nitrogen often acts as a basic amine, while the N-1 nitrogen can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups. rawsource.com For instance, in a series of chalcone-dithiocarbamate hybrids, substituents on the piperazine unit were found to be critical for their antiproliferative activity. rawsource.com Similarly, the introduction of an acyl piperazine moiety at specific positions in other molecular scaffolds has been shown to significantly improve antitumor bioactivities. rawsource.com
Aromatic Substitutions: The attachment of aryl groups to the piperazine nucleus is a common strategy in the design of various therapeutic agents. In the development of antimicrobial agents, it has been observed that the incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) on an attached phenyl ring can enhance antibacterial activity. nih.gov Conversely, the presence of electron-donating groups may reduce potency. nih.gov
Replacement of the Piperazine Ring: The piperazine ring itself is often essential for activity. Studies have shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, can lead to a noticeable decrease in biological activity, highlighting the importance of the specific structural and electronic properties of the piperazine nucleus. rawsource.com
Hybridization with Other Scaffolds: A fruitful approach in drug design involves the hybridization of the piperazine scaffold with other pharmacologically active motifs, such as benzazoles. nih.gov This combination can lead to compounds with improved or more selective biological activities than either scaffold alone. nih.gov
The following table summarizes the observed impact of specific structural modifications on the biological activity of piperazine analogues.
| Structural Motif/Modification | Attached Scaffold/Compound Class | Observed Biological Activity/Impact |
| 4-Fluorobenzyl and piperazine moieties | Triterpene derivatives | Crucial for anticancer functional groups. rawsource.com |
| Acyl piperazine moiety | Pentacyclic triterpene derivatives | Significantly improved antitumor bioactivities. rawsource.com |
| Phenylpiperazine moiety | 1,2-Benzothiazine derivatives | Designed for DNA intercalation and potential topoisomerase II inhibition. researchgate.net |
| Replacement of piperazine with morpholine or pyrrolidine | Chromen-4-one derivatives | Noticeable decrease in telomerase inhibitory activity. rawsource.com |
| Electron-withdrawing groups (e.g., Cl, Br, NO2) on phenyl ring | Various antimicrobial compounds | Enhanced antibacterial activity. nih.gov |
Rational Design Strategies for Optimizing Pharmacological Profiles of Piperazine Derivatives
Rational drug design aims to create new molecules with specific biological activities based on an understanding of the target structure and the mechanism of action. The piperazine scaffold is highly amenable to such strategies due to its synthetic tractability and its influence on pharmacokinetic properties. patsnap.comcphi-online.com
Key strategies for optimizing the pharmacological profiles of piperazine derivatives include:
Bioisosteric Replacement: The piperazine moiety can be introduced as a bioisostere for other groups to improve physicochemical properties. Its two nitrogen atoms contribute to a large polar surface area and offer hydrogen bond donors and acceptors, which can enhance water solubility and oral bioavailability. patsnap.comnih.gov
Scaffold Hopping and Hybridization: A common strategy involves combining the piperazine ring with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, a rational design approach for creating dual Farnesoid X receptor (FXR) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists involved hybridizing known agonists for each target, incorporating a piperazine linker. chemicalbook.com
Structure-Based Design: When the three-dimensional structure of a biological target is known, piperazine derivatives can be designed to fit precisely into the binding site. This approach was used in the design of new anticancer agents based on 1,2-benzothiazine, where a phenylpiperazine moiety was included to act as a cationic side chain to interact with the negatively charged DNA backbone. researchgate.net
Improving ADME Properties: The piperazine core is known to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of drug candidates. patsnap.com The basic nature of the piperazine nitrogens can be crucial for achieving the desired pKa, which in turn influences solubility, permeability, and protein binding. chemicalbook.com
Computational Chemistry and In Silico Approaches in SAR Elucidation and Predictive Modeling
Computational chemistry provides powerful tools for understanding the interactions between drug molecules and their biological targets, thereby guiding the design of more potent and selective compounds.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperazine derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, in the development of urease inhibitors, molecular docking was used to elucidate the binding interactions of synthesized piperazine derivatives within the active site of the enzyme. alphachem.biz Similarly, docking studies of novel antihistamines with a homology-modeled H1-receptor have provided insights into their binding.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing a more dynamic picture of the ligand-receptor complex. These simulations can assess the stability of the docked conformation and identify key amino acid residues involved in the interaction. chemeo.com Studies on arylpiperazine derivatives as 5-HT1A receptor agonists used MD simulations to predict the stability of the receptor-ligand complexes. tzgroupusa.com In another study, MD simulations confirmed the stability of isoxazole-piperazine derivatives targeting human topoisomerase II in cancer cells. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These models can help predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.
CoMFA and CoMSIA Models: Numerous QSAR studies have been conducted on piperazine derivatives. For instance, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects correlated the electrostatic and steric factors of the compounds with their antagonistic effects. frontiersin.org In a large study of 397 piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists, CoMFA and CoMSIA models were developed that showed good predictive ability for new compounds. chemeo.com These models, often combined with docking results, can provide valuable clues for the rational modification of molecules to design more potent antagonists. chemeo.com
The following table presents data from a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors, illustrating the correlation between observed and predicted activity.
| Compound No. | Observed Activity (logIC50) | Predicted Activity (logIC50) |
| 27 | 7.432 | 7.427 |
| 33 | 7.194 | 6.054 |
| 62 | 9.770 | 9.329 |
| 65 | 9.444 | 8.571 |
| 68 | 8.770 | 8.623 |
| 71 | 8.398 | 9.246 |
| 74 | 8.301 | 9.247 |
| 80 | 8.000 | 7.798 |
Data sourced from a QSAR study on renin inhibitors. nih.gov
Impact of Counter-Ion Selection (e.g., Gluconate) on the Bioactivity and In Vitro Performance of Piperazine Compounds
The selection of a suitable counter-ion to form a salt with an active pharmaceutical ingredient (API) is a critical step in drug development. For basic compounds like many piperazine derivatives, salt formation can significantly influence key physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.
The choice of a counter-ion, such as gluconate, can have a profound impact on the performance of a piperazine compound:
Solubility and Dissolution Enhancement: Many APIs have poor aqueous solubility, which can limit their clinical application. Forming a salt with a highly soluble counter-ion is a common strategy to overcome this. Studies have shown that forming salts of poorly soluble drugs with piperazine can increase solubility by more than tenfold and lead to a faster dissolution rate. The gluconate anion, derived from gluconic acid, is highly water-soluble and is often used as a counter-ion to improve the solubility of basic drugs.
Stability and pH Modification: The counter-ion affects the pH of the saturated solution and the microenvironment pH, which can be critical for the chemical stability of the API, especially for compounds susceptible to hydrolysis. Gluconate salts, such as sodium gluconate, are used in pharmaceutical formulations as stabilizers and pH adjusters. rawsource.comtzgroupusa.com Their ability to chelate metal ions can also prevent degradation of the active ingredient, ensuring consistent efficacy and extending shelf life. patsnap.com
Bioavailability: By improving solubility and dissolution, the choice of counter-ion can directly enhance the oral bioavailability of a drug. A study on a daidzein-piperazine salt demonstrated a simultaneous enhancement in dissolution, permeability, and oral bioavailability compared to the parent compound. The use of a non-toxic, highly soluble counter-ion like gluconate can contribute to a better pharmacokinetic profile. frontiersin.org
In Vitro Performance: The in vitro performance of a drug, such as its dissolution profile, is heavily influenced by its salt form. The selection of a counter-ion like gluconate, which is non-toxic and highly water-soluble, can ensure optimal release characteristics in preclinical and clinical testing. patsnap.comfrontiersin.org
Emerging Research Applications and Trajectories of Piperazine Derivatives in Chemical Science and Biotechnology
Role as Synthetic Precursors and Intermediates in the Development of Novel Chemical Entities
Piperazine (B1678402) derivatives serve as fundamental building blocks in the synthesis of a wide array of novel chemical entities with diverse pharmacological activities. Their structural rigidity and the presence of two reactive nitrogen atoms allow for the facile introduction of various substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties. nbinno.comresearchgate.net This versatility has established piperazine as a crucial intermediate in the development of drugs targeting a broad spectrum of diseases.
One of the key areas where piperazine derivatives are instrumental is in the synthesis of therapeutics for central nervous system (CNS) disorders. The piperazine ring is a common feature in many antipsychotic and antidepressant medications. rsc.orgnih.gov For instance, it forms the core of drugs designed to modulate serotonin (B10506) receptors and transporters, which are critical targets in the treatment of depression and anxiety. nih.gov The ability of the piperazine moiety to cross the blood-brain barrier, a significant hurdle in CNS drug development, further enhances its utility in this field.
Beyond CNS applications, piperazine intermediates are vital in the synthesis of drugs for cardiovascular diseases. A notable example is the synthesis of Doxazosin, an alpha-1 blocker used to treat hypertension, which relies on a piperazine derivative as a key intermediate. nbinno.com The precise structure and reactivity of these piperazine-based precursors are essential for the efficient construction of complex drug molecules with the desired therapeutic profiles. nbinno.com
The strategic importance of piperazine derivatives in drug discovery is underscored by the number of FDA-approved drugs that contain this moiety. nih.gov A review of drugs approved between 2011 and 2023 highlights the continued prevalence of the piperazine ring in newly sanctioned therapeutics, demonstrating its enduring role in modern drug design. nih.gov The synthetic accessibility and the ability to readily create libraries of derivatives for structure-activity relationship (SAR) studies make piperazine an invaluable tool for medicinal chemists. nih.govnih.gov
Table 1: Examples of Therapeutic Areas Utilizing Piperazine Derivatives as Synthetic Precursors
| Therapeutic Area | Role of Piperazine Moiety | Example Drug Class |
| Central Nervous System | Scaffold for receptor interaction, modulation of physicochemical properties for BBB penetration | Antipsychotics, Antidepressants rsc.orgnih.gov |
| Cardiovascular | Key intermediate in the synthesis of active pharmaceutical ingredients | Alpha-1 blockers (e.g., for hypertension) nbinno.com |
| Infectious Diseases | Core structure for antimicrobial and antiviral agents | Antibiotics (e.g., Ciprofloxacin) rsc.org |
| Oncology | Scaffold for kinase inhibitors and other anticancer agents | Various targeted therapies mdpi.com |
Exploration in Polymer Chemistry and Advanced Material Science (e.g., Bioplastics, Functional Polymers)
The unique chemical properties of piperazine have led to its exploration in the field of polymer chemistry and material science, resulting in the development of functional polymers with a range of applications. The presence of two secondary amine groups in the piperazine ring allows it to act as a monomer or a cross-linking agent in polymerization reactions.
A significant area of research is the development of piperazine-based antimicrobial polymers. nih.govrsc.org These polymers aim to address the growing concern of microbial infections in various sectors, including healthcare and food packaging. nih.gov The incorporation of the piperazine moiety into polymer chains can impart antimicrobial properties, potentially by disrupting microbial cell membranes. researchgate.net For example, a novel biocompatible piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) demonstrated significant antimicrobial activity against E. coli and S. aureus. nih.gov
Piperazine has also been investigated as a water-soluble cross-linking and solubilizing agent in the synthesis of advanced materials like polyimide (PI) aerogels. acs.orgacs.org In this application, piperazine is used to dissolve poly(amic acid) and cross-link it into a three-dimensional network structure. This method offers a more environmentally friendly and cost-effective approach to producing high-performance aerogels with enhanced compressive strength, resilience, and thermal insulation properties. acs.org
Furthermore, researchers have synthesized biodegradable and pH-responsive aliphatic polyesters based on piperazine. researchgate.net These materials have tunable hydrophilicity and demonstrate faster degradation profiles upon quaternization, making them promising candidates for applications in drug delivery and as biodegradable plastics. researchgate.net The development of piperazine-based metallopolymers is another emerging area, with potential applications in bioengineering and the creation of degradable materials for biomedical studies. udayton.edu
Development of Advanced Drug Delivery Systems for Piperazine-based Compounds in Preclinical Research
The inherent properties of piperazine derivatives are being leveraged to create advanced drug delivery systems designed to improve the therapeutic efficacy and reduce the side effects of various drugs. These systems often involve the use of nanocarriers to transport piperazine-based compounds or the incorporation of piperazine moieties to enhance the functionality of the delivery vehicle itself.
Encapsulation of piperazine-based drugs within nanoparticles or lipid vesicles is a promising strategy to achieve controlled release and targeted delivery. Nanoparticle-based systems can protect the encapsulated drug from premature degradation, improve its solubility, and prolong its circulation time in the body. acs.org While specific research on the encapsulation of piperazine gluconate is not prominent, the principles apply to a wide range of piperazine derivatives.
A novel approach involves the use of protein-based nanoparticles. For instance, "humanized" chimeric Archaeal ferritin (HumAfFt) has been engineered to act as a nanocarrier for the delivery of small interfering RNA (siRNA). acs.orgnih.gov In this system, the internal cavity of the ferritin nanoparticle is decorated with cationic piperazine-based compounds. These piperazine derivatives promote electrostatic interactions with the negatively charged siRNA, facilitating its encapsulation within the nanoparticle. nih.gov
Targeted drug delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing its effectiveness and minimizing off-target effects. The aforementioned humanized ferritin nanoparticle system provides a clear example of targeted delivery. acs.orgnih.gov The external surface of the ferritin can be engineered to display ligands that bind to specific receptors overexpressed on cancer cells, such as the transferrin receptor 1 (TfR1). acs.orgnih.gov This allows the piperazine-functionalized, siRNA-loaded nanoparticles to be selectively delivered to tumor cells.
In vitro studies using this system have demonstrated successful delivery of siRNA to cancer cells, leading to gene silencing. acs.org The piperazine-based compounds inside the ferritin cage are crucial for the efficient packaging of the siRNA cargo. This research highlights the potential of using piperazine derivatives not just as the therapeutic agent itself, but as a key component of a sophisticated, targeted drug delivery vehicle.
Investigation in Environmental Bioremediation and Industrial Waste Valorization utilizing Piperazine-Degrading Microorganisms
Piperazine is used in various industrial processes, including the manufacturing of insecticides, corrosion inhibitors, and as a solvent for CO2 capture. nih.gov This can lead to its presence in industrial wastewater, necessitating effective remediation strategies. Research has focused on the use of microorganisms for the biodegradation of piperazine, offering an environmentally friendly approach to waste treatment.
Scientists have successfully isolated and identified bacteria capable of degrading piperazine. A study identified a strain of Paracoccus sp. from the activated sludge of a pharmaceutical plant that can utilize piperazine as its sole source of carbon, nitrogen, and energy. nih.gov The optimal conditions for the growth of this bacterium and its degradation of piperazine were determined to be a pH of 8.0 and a temperature of 30°C. nih.gov
Further research has shown that the biodegradation of piperazine can be influenced by the presence of other substances. For example, the addition of glucose was found to promote the degradation of piperazine by Paracoccus sp. TOH, while certain heavy metal ions like Ni2+ and Cd2+ had an inhibitory effect. nih.gov The identification of metabolic intermediates has also allowed for the proposal of a degradation pathway for piperazine by these microorganisms. nih.gov
While piperazine is biodegradable, it is considered to be less readily degradable than some other cyclic and linear amines. semanticscholar.org Studies have identified Mycobacterium spp. and Arthrobacter sp. as other microorganisms capable of degrading piperazine. semanticscholar.org The ongoing investigation into piperazine-degrading microorganisms and their metabolic pathways is crucial for developing efficient bioremediation strategies for industrial wastewater containing this compound.
Antimicrobial and Antiparasitic Research in Non-Human Pathogen Models (e.g., Antileishmanial, Antimycobacterial)
The piperazine scaffold is a cornerstone in the development of new antimicrobial and antiparasitic agents, with a vast body of research dedicated to synthesizing and evaluating novel piperazine derivatives against a wide range of pathogens. nih.govnih.govbenthamdirect.comeurekaselect.comnih.govmdpi.comresearchgate.netnih.govijcmas.commdpi.comresearchgate.net
In the realm of antiparasitic research, piperazine derivatives have shown significant promise against Leishmania species, the causative agents of leishmaniasis. A series of 1-aryl-4-(naphthalimidoalkyl) piperazines were found to be active against both promastigotes and intracellular amastigotes of Leishmania major and Leishmania mexicana without being toxic to human cells. nih.gov The mechanism of action of these compounds appears to involve the disruption of the parasite's mitochondrial function. nih.gov Other studies have identified spiro piperidine (B6355638) derivatives with a piperazine-2,5-dione moiety that exhibit potent antileishmanial activity, superior to the standard drug miltefosine. nih.gov
Piperazine derivatives are also being extensively investigated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. benthamdirect.comeurekaselect.com A novel piperazine-containing benzothiazinone, TZY-5-84, demonstrated potent in vitro activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. nih.gov This compound also showed efficacy in an in vivo murine infection model, making it a promising preclinical candidate for TB treatment. nih.gov Other studies have synthesized piperidinothiosemicarbazones derived from aminoazinecarbonitriles containing a piperazine ring, which exhibited significant activity against resistant strains of M. tuberculosis. mdpi.com
The broad-spectrum antimicrobial potential of piperazine derivatives is further evidenced by studies showing their activity against various bacteria and fungi. nih.govnih.govbenthamdirect.comeurekaselect.comnih.govmdpi.comresearchgate.netnih.govijcmas.commdpi.comresearchgate.net The ability to easily modify the piperazine scaffold allows for the generation of large libraries of compounds for screening, facilitating the discovery of new leads in the fight against infectious diseases. benthamdirect.comeurekaselect.com
Table 2: Antimicrobial and Antiparasitic Activity of Selected Piperazine Derivatives
| Compound Class | Target Organism | Key Findings |
| 1-aryl-4-(naphthalimidoalkyl) piperazines | Leishmania major, Leishmania mexicana | Active against promastigotes and amastigotes; induces mitochondrial dysfunction. nih.gov |
| Spiro piperidine derivatives | Leishmania major | Sub-micromolar activity against amastigotes, superior to miltefosine. nih.gov |
| Piperazine-containing benzothiazinones (TZY-5-84) | Mycobacterium tuberculosis | Potent in vitro activity against drug-susceptible and -resistant strains; effective in a murine model. nih.gov |
| Piperidinothiosemicarbazones | Mycobacterium tuberculosis | High activity against standard and resistant strains. mdpi.com |
| Pyrimidine incorporated piperazine derivatives | Staphylococcus aureus, Aspergillus niger | Good antibacterial and significant antifungal activity. nih.gov |
Corrosion Inhibition Mechanisms and Materials Protection utilizing Piperazine Derivatives
Piperazine and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic and brine environments. scholaris.cabenthamopenarchives.comresearchgate.net Their efficacy stems from their molecular structure, which includes nitrogen atoms with lone pairs of electrons that can interact with metal surfaces. scholaris.ca This interaction leads to the formation of a protective film that mitigates the corrosive effects of the surrounding environment. benthamopenarchives.com
The primary mechanism of corrosion inhibition by piperazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. scholaris.caresearchgate.net This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor and the metal, forming a coordinate bond. scholaris.ca In the case of piperazine derivatives, the presence of nitrogen atoms facilitates this electron donation to the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer. scholaris.ca
Studies have demonstrated the effectiveness of piperazine derivatives in protecting various types of steel. For instance, in saturated potash brines, piperazine has shown significant corrosion inhibition for carbon steel (CS1018) and J55 steel. scholaris.ca Similarly, derivatives of piperazine have proven to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. researchgate.netijcrcps.com The formation of a physical barrier by the inhibitor molecules on the metal surface prevents direct contact with the corrosive medium. benthamopenarchives.com
The adsorption behavior of piperazine derivatives often follows established adsorption isotherms, such as the Langmuir and Temkin isotherms. scholaris.caresearchgate.net The Langmuir isotherm suggests the formation of a monolayer of the inhibitor on the metal surface. scholaris.ca The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can provide insights into the spontaneity and strength of the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process. researchgate.net
The following table summarizes the inhibition efficiency of various piperazine derivatives on different metals under specific conditions:
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) |
| Piperazine | Carbon Steel (CS1018) | Saturated Potash Brine | Not Specified | 85°C | 89.93 ± 0.87 |
| Piperazine | J55 Steel | Saturated Potash Brine | Not Specified | 85°C | 87.20 ± 1.87 |
| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | Mild Steel | 1 M HCl | 25 mM | 313 K | 93.59 |
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Mild Steel | 1 M HCl | 25 mM | Not Specified | 90-94 |
| 3tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | Mild Steel | 1 M HCl | 25 mM | Not Specified | 90-94 |
| Piperazine Derivatives (phosphates, carbonates, benzoates, cinnamate, maleate) | Mild Steel | Vapor Phase | 1000 ppm (for PDNB) | Not Specified | up to 99.48 |
This interactive data table allows for a clear comparison of the effectiveness of different piperazine derivatives as corrosion inhibitors.
Furthermore, research has explored the synergistic effects of piperazine with other compounds, such as sodium silicate, to enhance corrosion inhibition. researchgate.net The combination of these inhibitors can lead to improved protection, even at very low concentrations. researchgate.net This synergistic effect is attributed to the interaction between the different inhibitor molecules and the metal surface, leading to a more robust and stable protective film. researchgate.net
Advanced Analytical Methodologies for Characterization of Piperazine Gluconate and Its Analogues in Research Settings
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, UV-Visible Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation of piperazine (B1678402) derivatives. They provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise atomic connectivity and stereochemistry of piperazine analogues. csu.edu.auresearchgate.net Dynamic ¹H NMR studies have been employed to investigate the conformational dynamics of N,N'-substituted piperazines, revealing the presence of different conformers due to the partial double bond character of amide linkages and the ring inversion of the piperazine moiety. nih.gov Researchers have calculated activation energy barriers (ΔG#exc) from coalescence temperatures observed in variable temperature NMR experiments. nih.govresearchgate.net For instance, studies on piperazine-2,5-dione derivatives have utilized simple NMR analyses to successfully identify and distinguish between cis and trans isomers formed during synthesis. csu.edu.auresearchgate.net
Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule. For piperazine derivatives like 1-(4-Chlorophenyl) piperazine, FTIR and Raman spectra have been used to identify characteristic vibrational modes. semanticscholar.orgscispace.com These experimental findings are often corroborated by theoretical calculations using Density Functional Theory (DFT), which aids in the precise assignment of vibrational bands. semanticscholar.orgscispace.com Gas Chromatography-Infrared (GC-IR) studies have also been used to confirm the position of substituents on the aromatic rings of piperazine analogues. researchgate.net
UV-Visible Spectroscopy UV-Visible spectroscopy is used to study electronic transitions within a molecule. The parent piperazine molecule lacks significant chromophores, resulting in low absorption in the near-UV region, typically absorbing only at wavelengths around 205 nm. jocpr.comresearchgate.net This characteristic makes direct UV detection challenging for trace analysis. Consequently, for quantitative analysis using HPLC with UV detection, a derivatization step is often necessary. A common approach involves reacting piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, detectable derivative. jocpr.comresearchgate.net
Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying metabolites of piperazine derivatives due to its high sensitivity and specificity. It allows for the determination of molecular weights and the elucidation of structures through fragmentation analysis.
The metabolism of piperazine designer drugs has been extensively studied using gas chromatography-mass spectrometry (GC-MS). For example, research on N-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rat urine revealed that metabolism occurs primarily through hydroxylation of the aromatic ring and degradation of the piperazine ring itself. nih.govmdma.ch
Identified metabolites of mCPP include:
Two hydroxy-mCPP isomers
N-(3-chlorophenyl)ethylenediamine
Two hydroxy-3-chloroaniline isomers nih.gov
These metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. nih.gov Systematic toxicological analysis procedures typically involve acid hydrolysis to cleave these conjugates before extraction and GC-MS analysis. nih.govmdma.ch In other studies, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) was used to identify novel thioether adducts of a 1,3-disubstituted piperazine derivative, indicating a unique metabolic activation pathway that involves the contraction of the piperazine ring to form a substituted imidazoline. acs.org Collision-induced dissociation (CID) is frequently used to study the fragmentation behavior of piperazine derivatives, which facilitates the elucidation of their chemical structures. core.ac.uk
Chromatographic Separations for Purity Assessment and Compound Isolation (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating piperazine gluconate and its analogues from complex mixtures, assessing their purity, and isolating them for further analysis.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis of piperazine compounds. However, due to piperazine's hydrophilic and basic nature, it is poorly retained on traditional reversed-phase C18 columns. sielc.comsemanticscholar.org To overcome this, derivatization is often employed to enhance retention and enable detection. A validated HPLC-UV method for trace piperazine analysis involves pre-column derivatization with NBD-Cl. jocpr.comresearchgate.net This method has been validated for linearity, accuracy, and precision. jocpr.com
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantification (LOQ) | 90 ppm |
| Linearity Range | 30 to 350 ppm |
| Recovery | 104.87% - 108.06% |
| Precision (%RSD) | <1.13% |
Alternative HPLC approaches use specialized columns, such as Primesep 100 or 200, which operate in a reversed-phase cation-exchange mode to achieve retention without derivatization. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used hyphenated technique for the separation and identification of volatile piperazine derivatives. unodc.org It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. GC-MS methods have been developed and optimized for the simultaneous detection of numerous piperazine analogues in forensic samples. rsc.org The elution order of these compounds in the gas chromatograph is often dependent on the position of substitution on the aromatic ring. researchgate.net The mass spectra generated provide characteristic fragmentation patterns that serve as a fingerprint for each compound, allowing for unambiguous identification. researchgate.net For instance, major electron ionization mass spectral fragment ions at m/z 91, 119, 146, 173, and 229 are characteristic for certain trifluoromethyl-substituted 1-phenyl-4-benzylpiperazines. researchgate.net Validated GC-MS methods are routinely used for the quantification of piperazine derivatives in biological matrices like plasma and urine. oup.comscholars.direct
Advanced Hyphenated Techniques in Piperazine Research (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern analytical chemistry. ajrconline.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly prominent in piperazine research for its exceptional sensitivity and selectivity, enabling the detection and quantification of trace levels of these compounds in complex biological and environmental samples. mdpi.com
LC-MS/MS analyses are typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comscienceasia.org This mode offers high selectivity by monitoring a specific precursor ion to product ion transition for each analyte. For piperazine, a common transition monitored is m/z 87.1 → 44.1. scienceasia.org The use of stable isotopically labeled internal standards, such as BZP-D7 or mCPP-D8, is recommended to ensure the highest level of confidence and to correct for matrix effects. mdpi.comnih.gov
| Parameter | Value |
|---|---|
| Linearity Range | 1–200 µg/kg |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recoveries | 82.22%–88.63% |
| Relative Standard Deviations (RSDs) | 1.56%–4.55% |
Other advanced scanning techniques, such as precursor ion and neutral loss scans, are used for screening and identifying new or unexpected piperazine derivatives. researchgate.net For example, piperazines can be detected by scanning for a precursor ion of m/z 44 or characteristic neutral losses of 43 and 86 Da. researchgate.net
Electrochemical Methods for Mechanistic Corrosion Studies Involving Piperazine Derivatives
Electrochemical methods are pivotal for investigating the mechanisms by which piperazine derivatives inhibit metal corrosion. These techniques can elucidate the nature of the inhibitor's interaction with the metal surface and quantify its effectiveness.
Potentiodynamic polarization is a key technique used in these studies. By measuring the current response to a controlled change in potential, it can be determined whether an inhibitor acts on the anodic (metal dissolution) reaction, the cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type). benthamopenarchives.comijcrcps.com Studies on mild steel in corrosive environments (e.g., Na₂SO₄ or HCl solutions) have shown that various piperazine derivatives function as effective corrosion inhibitors. benthamopenarchives.comijcrcps.comresearchgate.netresearchgate.net
The results from potentiodynamic polarization studies indicate that piperazine and its derivatives can act as predominantly anodic inhibitors or as mixed-type inhibitors, depending on the specific derivative and the corrosive medium. benthamopenarchives.comijcrcps.comresearchgate.net They function by adsorbing onto the metal surface, blocking active sites, and thereby reducing the corrosion current (Icorr). benthamopenarchives.comijcrcps.com The inhibition efficiency is dependent on the inhibitor's concentration and molecular structure, with derivatives containing aromatic rings, π-bonds, or specific functional groups often showing enhanced performance due to greater surface adsorption. benthamopenarchives.comresearchgate.net Adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm. ijcrcps.comresearchgate.net
| Inhibitor Concentration | Inhibition Efficiency (%) |
|---|---|
| 5 mM | 44 - 62% |
| 25 mM | 90 - 94% |
Q & A
Q. What computational tools validate the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity. Cross-reference with EPA hazard screening protocols (Table C.2/C.3 search terms) and experimental biodegradation data from aerobic/anaerobic assays .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
